3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide, also known as BPAP, is a novel psychoactive compound that has gained attention due to its potential therapeutic effects. BPAP belongs to the phenylpiperazine class of compounds and has been found to exhibit a range of pharmacological properties, including dopaminergic and serotonergic activity.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide's mechanism of action is not yet fully understood, but it is thought to act as a partial agonist at dopamine D2 and D3 receptors, as well as at serotonin 5-HT1A and 5-HT2A receptors. It has also been found to inhibit monoamine oxidase B (MAO-B) activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and growth.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide is that it has been found to have low toxicity and few side effects in animal studies. However, its effects on humans are not yet fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide. One area of interest is its potential as a treatment for depression, with studies suggesting that it may have antidepressant effects. Other areas of research could include investigating its potential as a treatment for other neurological disorders, such as Alzheimer's disease or schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for potential therapeutic use.
Synthesis Methods
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with N-(1-phenylethyl)piperazine in the presence of a coupling agent. Another method involves the reaction of 3-(1,3-benzodioxol-5-yl)propanal with N-(1-phenylethyl)piperazine in the presence of a reducing agent.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic effects in a range of conditions. One area of research has focused on this compound's potential as a treatment for Parkinson's disease, with studies suggesting that it may have neuroprotective effects and improve motor function in animal models of the disease.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-7,9,11,13H,8,10,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXKTXGQLTHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.